2-Cyclohexyl-2-methylpropanoic acid
Description
2-Cyclohexyl-2-methylpropanoic acid (CAS: 16386-97-3) is a branched aliphatic carboxylic acid with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its structure features a cyclohexyl group and a methyl group attached to the α-carbon of the propanoic acid backbone, creating steric hindrance that may influence its physicochemical properties and reactivity. This compound is primarily utilized as a reagent in organic synthesis and pharmaceutical research, with commercial availability noted from suppliers like CymitQuimica at 98% purity .
Properties
IUPAC Name |
2-cyclohexyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWWEVXGRFIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167668 | |
| Record name | Cyclohexaneacetic acid, alpha,alpha-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16386-97-3 | |
| Record name | Cyclohexaneacetic acid, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016386973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexaneacetic acid, alpha,alpha-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-methylpropanoic acid typically involves the reaction of cyclohexylmagnesium bromide with methylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of acyl derivatives or esters.
Scientific Research Applications
2-Cyclohexyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
Key Observations:
Structural Differences: this compound has a bulky, lipophilic cyclohexyl group and a methyl group at the α-carbon, which may reduce solubility in polar solvents compared to its linear analog, 2-cyclohexylpropanoic acid . MCPP contains a chlorophenoxy group, introducing electron-withdrawing effects that enhance acidity (predicted lower pKa) compared to aliphatic analogs. This structural feature is critical for its herbicidal activity .
Hazards: MCPP is classified as highly toxic (Health Hazard Rating 3) and requires stringent workplace controls .
Applications: MCPP is widely used as an herbicide, leveraging its phenoxy backbone to disrupt plant growth . this compound and the methoxyphenyl analog are primarily research chemicals, with the latter’s aromatic structure making it a candidate for pharmaceutical studies .
Biological Activity
2-Cyclohexyl-2-methylpropanoic acid (C10H18O2) is a carboxylic acid derivative characterized by a cyclohexyl group attached to a methylpropanoic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biomolecules.
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- Structural Characteristics : The presence of the cyclohexyl group contributes to its hydrophobic properties, while the carboxylic acid group allows for hydrogen bonding and ionic interactions with biological targets.
The biological activity of this compound is largely attributed to its structural features, which enable it to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing protein structure and function. The cyclohexyl moiety enhances hydrophobic interactions, potentially increasing the compound's binding affinity to specific targets.
Research Findings
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of structurally related compounds in vitro. Results indicated that these compounds could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in human cell lines. Although specific data for this compound were not provided, the findings suggest a promising avenue for further exploration .
Case Study 2: Antimicrobial Activity
Research into similar compounds has demonstrated significant antimicrobial activity against Gram-positive bacteria. For instance, derivatives of propanoic acids have been shown to disrupt bacterial cell membranes, leading to cell lysis. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy against pathogenic microorganisms.
Comparison of Biological Activities
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| This compound | C10H18O2 | Potential anti-inflammatory, antimicrobial |
| 3-Cyclohexyl-2-methylpropanoic acid | C10H18O2 | Anti-inflammatory properties noted |
| 4-Cyclohexylbutanoic acid | C12H22O2 | Antimicrobial activity observed |
Synthesis Methods
| Synthesis Method | Description |
|---|---|
| Grignard Reaction with Methylpropanoyl Chloride | Cyclohexylmagnesium bromide reacts under anhydrous conditions |
| Hydrolysis | Intermediate hydrolyzed to yield the desired carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
